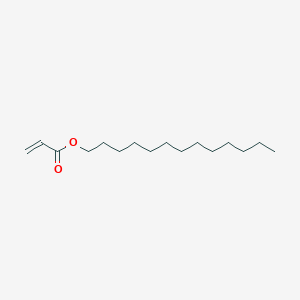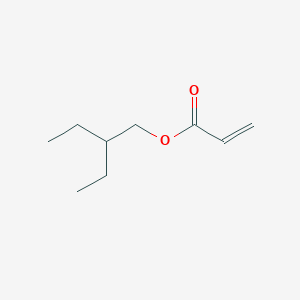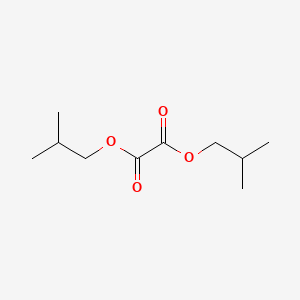
Diisobutyl oxalate
描述
Diisobutyl oxalate, also known as oxalic acid, bis(2-methylpropyl) ester, is an organic compound with the molecular formula C10H18O4. It is a diester of oxalic acid and isobutanol. This compound is used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Diisobutyl oxalate can be synthesized through the esterification of oxalic acid with isobutanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of oxalic acid to this compound.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous esterification process. This method involves the continuous feeding of oxalic acid and isobutanol into a reactor, where they react in the presence of a catalyst. The product is then continuously removed from the reactor and purified through distillation to obtain high-purity this compound.
化学反应分析
Types of Reactions
Diisobutyl oxalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce oxalic acid and isobutanol.
Reduction: this compound can be reduced to produce diisobutyl glycolate using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, reflux conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and reaction conditions.
Major Products Formed
Hydrolysis: Oxalic acid and isobutanol.
Reduction: Diisobutyl glycolate.
Substitution: Various substituted oxalates depending on the nucleophile used.
科学研究应用
Diisobutyl oxalate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various oxalate derivatives.
Biology: Studied for its potential use in biological systems as a chelating agent.
Medicine: Investigated for its potential therapeutic applications due to its ability to form stable complexes with metal ions.
Industry: Used as a plasticizer in the production of plastics and as a solvent in various industrial processes.
作用机制
The mechanism of action of diisobutyl oxalate involves its ability to form stable complexes with metal ions. This chelating property allows it to bind to metal ions and prevent them from participating in unwanted chemical reactions. The molecular targets of this compound include metal ions such as calcium, magnesium, and iron. The pathways involved in its mechanism of action include the formation of stable chelate complexes, which can be used to sequester metal ions in various applications.
相似化合物的比较
Diisobutyl oxalate can be compared with other similar compounds such as:
Dimethyl oxalate: Another diester of oxalic acid, but with methanol instead of isobutanol. It has similar chemical properties but different physical properties due to the smaller size of the methyl groups.
Diethyl oxalate: A diester of oxalic acid with ethanol. It has similar reactivity but different solubility and boiling point compared to this compound.
Dibutyl oxalate: A diester of oxalic acid with butanol. It has similar chemical properties but different physical properties due to the larger size of the butyl groups.
This compound is unique due to the presence of isobutyl groups, which provide it with distinct physical properties such as solubility and boiling point, making it suitable for specific applications where other oxalates may not be as effective.
属性
IUPAC Name |
bis(2-methylpropyl) oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-7(2)5-13-9(11)10(12)14-6-8(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRRTUSXQPXVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290220 | |
| Record name | diisobutyl oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-61-5 | |
| Record name | NSC67394 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diisobutyl oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![barium(2+);4-chloro-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-5-methylbenzenesulfonate](/img/structure/B1594400.png)
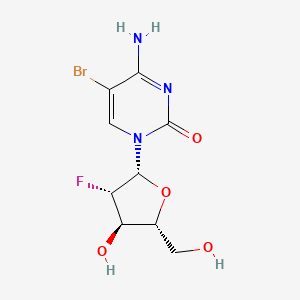


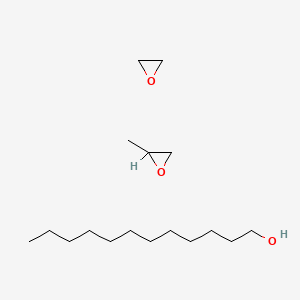
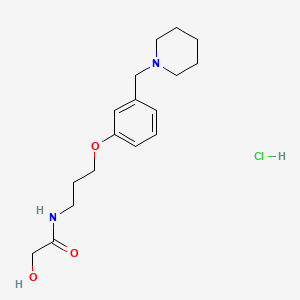
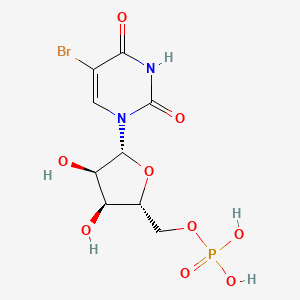
![13H-Dibenzo[a,i]carbazole](/img/structure/B1594412.png)

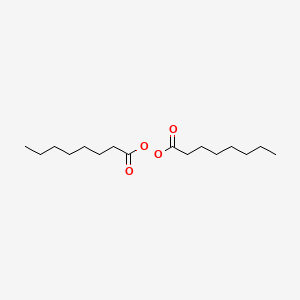
![4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B1594419.png)
